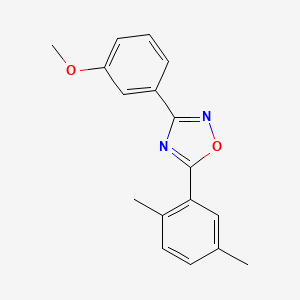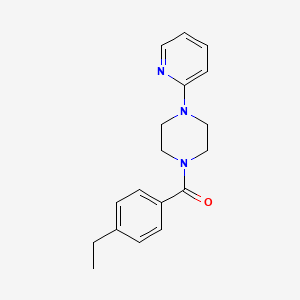
N-(4-nitrophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrophenyl)-2-furamide, also known as p-nitrophenyl-2-furoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a substrate in enzymatic assays, allowing researchers to study the activity and mechanism of various enzymes. In
科学的研究の応用
N-(4-nitrophenyl)-2-furamide has a wide range of scientific research applications, particularly in the field of enzymology. This compound is commonly used as a substrate in enzymatic assays, allowing researchers to study the activity and mechanism of various enzymes. For example, N-(4-nitrophenyl)-2-furamide can be used as a substrate for esterases, lipases, and proteases. The enzymatic hydrolysis of the compound results in the release of 4-nitrophenol, which can be detected using UV-Vis spectroscopy.
作用機序
The mechanism of action of N-(4-nitrophenyl)-2-furamide involves the hydrolysis of the ester bond by the enzyme of interest. The reaction results in the formation of 4-nitrophenol and the corresponding acid or alcohol. The rate of hydrolysis can be measured using various techniques such as UV-Vis spectroscopy, high-performance liquid chromatography, and mass spectrometry.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-2-furamide does not have any significant biochemical or physiological effects, as it is primarily used as a substrate in enzymatic assays. However, the enzymatic hydrolysis of the compound can result in the release of 4-nitrophenol, which is known to be toxic and can cause liver damage in high doses.
実験室実験の利点と制限
One of the main advantages of using N-(4-nitrophenyl)-2-furamide as a substrate in enzymatic assays is its high sensitivity and specificity. The compound can be easily detected using UV-Vis spectroscopy, allowing researchers to accurately measure the rate of enzymatic hydrolysis. Additionally, N-(4-nitrophenyl)-2-furamide is relatively inexpensive and easy to synthesize.
However, there are also some limitations to using N-(4-nitrophenyl)-2-furamide in lab experiments. For example, the compound is not suitable for use with enzymes that require a neutral pH, as the hydrolysis reaction occurs more rapidly at higher pH values. Additionally, the release of 4-nitrophenol can interfere with other assays that use UV-Vis spectroscopy, leading to false-positive results.
将来の方向性
There are several potential future directions for research involving N-(4-nitrophenyl)-2-furamide. One area of interest is the development of new substrates that can be used with a wider range of enzymes and under different conditions. Additionally, researchers may investigate the use of N-(4-nitrophenyl)-2-furamide in drug discovery, as it has been shown to be effective in identifying inhibitors of various enzymes. Finally, further studies may be conducted to explore the potential toxic effects of 4-nitrophenol and to develop safer alternatives for use in enzymatic assays.
合成法
The synthesis of N-(4-nitrophenyl)-2-furamide involves the reaction between 4-nitrophenol and 2-furoyl chloride in the presence of a base such as pyridine or triethylamine. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dichloromethane and acetonitrile. The purity of the compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
IUPAC Name |
N-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)13(15)16/h1-7H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMRLATWDPKMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B5211923.png)
![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5211955.png)
![4-ethoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5211961.png)


![N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5211988.png)
![2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5211995.png)
![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)

![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)